![molecular formula C16H16O4 B1194118 3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol CAS No. 303088-44-0](/img/structure/B1194118.png)
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol is a natural product found in Bulbophyllum kwangtungense and Dendrobium densiflorum with data available.
Aplicaciones Científicas De Investigación
1. Endothelin Receptor Antagonism
The benzodioxole group, present in various endothelin receptor antagonists, has been studied for its binding affinity and receptor subtype selectivity. Compounds with benzodioxole structures have shown potent antagonism against endothelin-A and endothelin-B receptors, indicating their potential in developing treatments targeting these receptors (Tasker et al., 1997).
2. Reproductive Effects in Insects
Benzodioxole derivatives have demonstrated significant effects on the reproduction of various insects, including the house fly and tsetse fly. These studies have revealed the potential of benzodioxole compounds as insect sterilants or in controlling pest populations (Chang, Bořkovec & Demilo, 1980; Langley, Trewern & Jurd, 1982).
3. Attraction of Agricultural Pests
Certain benzodioxoles have been identified as attractants for agricultural pests like the northern corn rootworm. Understanding the structural requirements for these attractants can aid in the development of more effective pest management strategies (Mcgovern & Ladd, 1988).
4. Catalytic Applications
Benzodioxole derivatives have been incorporated into catalyst structures for various chemical reactions, including the oxidation of primary alcohols and hydrocarbons. These catalysts exhibit improved stability and recycling ability, making them valuable in industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
5. Anti-Platelet Aggregation Activity
Compounds containing benzodioxole structures have been found in various plant species and have shown anti-platelet aggregation activity. This suggests potential applications in treating disorders related to platelet aggregation (Fan et al., 2001).
6. Insecticidal Properties
Studies have demonstrated the insecticidal activity of benzodioxole derivatives against pests like the Colorado potato beetle. These compounds cause significant mortality and affect feeding activity, indicating their potential use in pest control (Vanmellaert, Deloof & Jurd, 1983).
7. Antimicrobial Activity
Benzodioxole-based Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate activity against specific bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015).
8. Solid-Phase Syntheses
Benzodioxole structures have been used in traceless solid-phase syntheses of benzimidazoles, which are important compounds in medicinal chemistry. This demonstrates the utility of benzodioxole derivatives in facilitating efficient synthetic routes (Mazurov, 2000).
Propiedades
Número CAS |
303088-44-0 |
|---|---|
Nombre del producto |
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol |
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
3-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methoxyphenol |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-12(6-13(17)9-14)3-2-11-4-5-15-16(8-11)20-10-19-15/h4-9,17H,2-3,10H2,1H3 |
Clave InChI |
WXLWYVQONUUBMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
Sinónimos |
5-(2'-(3''-Hydroxy-5''-methoxyphenyl)-ethyl)-1,3-benzodioxole densiflorol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



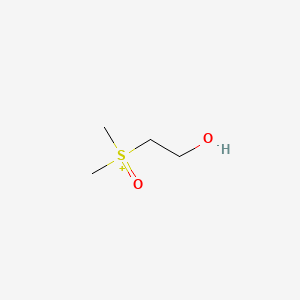
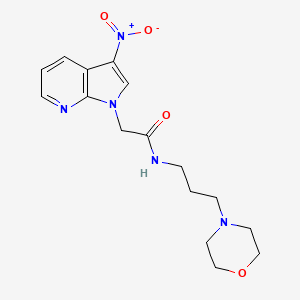
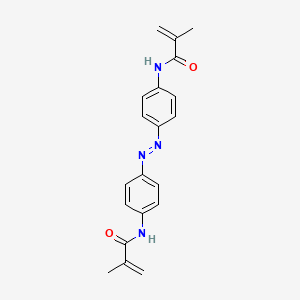
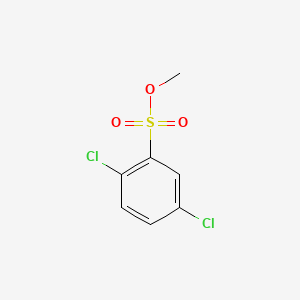
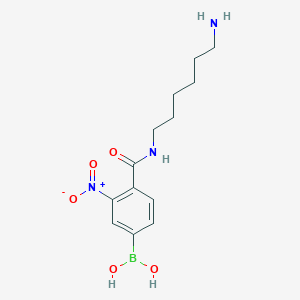
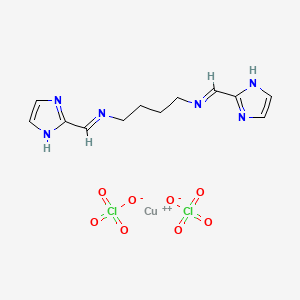
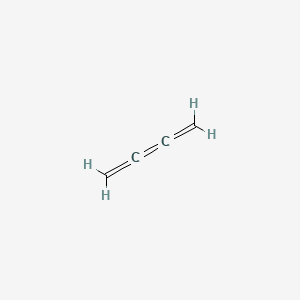

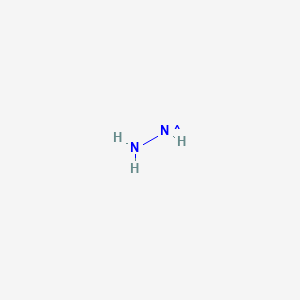
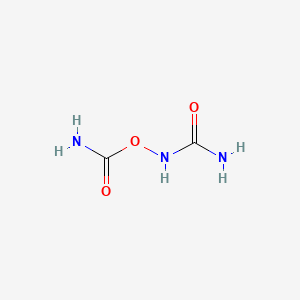
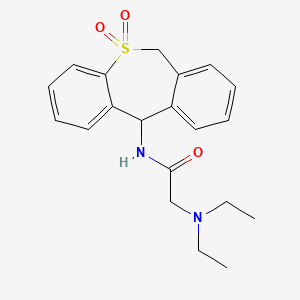
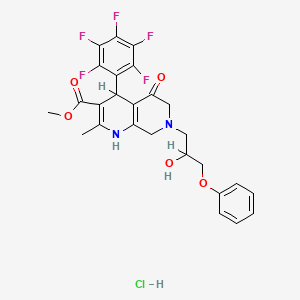
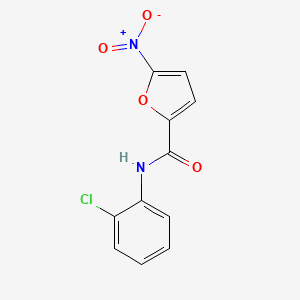
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)